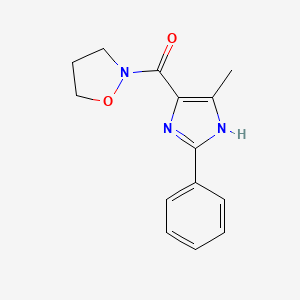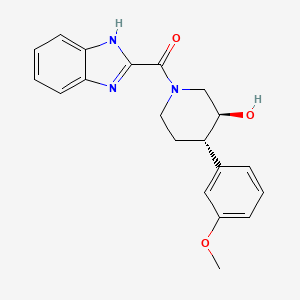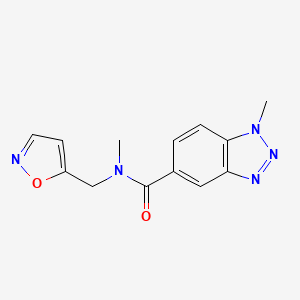
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone
Overview
Description
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazole ring fused with an oxazolidinone moiety, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the oxazolidinone group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group into the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The process might include steps such as crystallization and purification to obtain the compound in its desired form. The preparation method is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated form of the compound .
Scientific Research Applications
Chemistry
In chemistry, (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may act on specific molecular pathways, offering possibilities for treating certain diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the oxazolidinone moiety may interact with enzymes, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)ethanone
- (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)propanone
Uniqueness
What sets (5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone apart from similar compounds is its specific combination of the imidazole and oxazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-methyl-2-phenyl-1H-imidazol-4-yl)-(1,2-oxazolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-12(14(18)17-8-5-9-19-17)16-13(15-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDMZQYLHBAWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methyl-2-furoyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B3805682.png)

![methyl (2S)-{[2-({4-[acetyl(methyl)amino]phenyl}amino)-2-oxoethyl]amino}(cyclopropyl)acetate](/img/structure/B3805704.png)
![6-methyl-5-{5-[2-(methylthio)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3805712.png)

![6-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}nicotinamide](/img/structure/B3805724.png)
![2-benzyl-4-[(2-pyridinylthio)acetyl]morpholine](/img/structure/B3805730.png)
![N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine](/img/structure/B3805732.png)
![1-{[1-({6-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B3805739.png)
![1-[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone](/img/structure/B3805743.png)
![5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine](/img/structure/B3805768.png)
![3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B3805772.png)
![3-(2-fluorophenyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3805778.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(2,3-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B3805794.png)
